4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Description
Properties
CAS No. |
488804-17-7 |
|---|---|
Molecular Formula |
C22H19ClN2O6 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19ClN2O6/c23-15-7-3-14(4-8-15)20(26)18-19(13-5-9-16(10-6-13)25(29)30)24(22(28)21(18)27)12-17-2-1-11-31-17/h3-10,17,19,26H,1-2,11-12H2/b20-18- |
InChI Key |
WRHRYLDKCZSFHV-ZZEZOPTASA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one, commonly referred to as compound A , is a complex organic molecule characterized by a pyrrole ring substituted with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of compound A is with a molecular weight of 358.74 g/mol. The structure features:
- A chlorobenzoyl group
- A hydroxyl group
- A nitrophenyl group
- A tetrahydrofuran moiety
The presence of these functional groups contributes to the compound's diverse biological activities.
The biological activity of compound A is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes or receptors, modulating their activity and leading to significant biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation or induce apoptosis in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound A. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell cycle progression at the G2/M phase.
Table 1: Cytotoxicity of Compound A Against Cancer Cell Lines
Antimicrobial Activity
Compound A also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity of Compound A
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, compound A has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in experimental models.
Case Studies
A recent case study evaluated the therapeutic effects of compound A in a murine model of breast cancer. Mice treated with compound A showed significant tumor regression compared to control groups, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of 3-hydroxy-pyrrol-2-one derivatives, which are often modified at positions 1, 4, and 5 to tune physicochemical and biological properties. Below is a comparative analysis with key analogues:
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Synthesis involves multi-step organic reactions, including:
- Condensation : Reacting chlorobenzoyl chloride with nitrophenyl precursors in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
- Cyclization : Using catalysts such as sodium hydride (NaH) to form the pyrrolone core .
- Functionalization : Introducing the tetrahydrofuran-methyl group via nucleophilic substitution . Optimization requires precise temperature control (e.g., 0–60°C), inert atmospheres, and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- IR Spectroscopy : Identification of hydroxyl (-OH), carbonyl (C=O), and nitro (NO) groups .
- Mass Spectrometry : High-resolution MS to verify molecular weight (442.85 g/mol) and fragmentation patterns .
Q. How are impurities detected and resolved during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects by-products .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and isolates isomers .
- Recrystallization : Uses solvents like ethanol or ethyl acetate to remove unreacted precursors .
Advanced Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Single-Crystal Growth : Crystallize the compound from a solvent mixture (e.g., DCM/hexane) .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to measure unit cell parameters (e.g., monoclinic system with β = 91.56° ).
- Refinement : SHELXL software refines atomic coordinates and thermal displacement parameters, achieving R-factors < 0.05 .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes) using crystallographic data .
- QSAR Analysis : Correlates substituent effects (e.g., nitro group electron-withdrawing properties) with activity trends .
Q. How to address contradictions in spectroscopic vs. crystallographic data?
- Cross-Validation : Compare NMR chemical shifts with computed values (e.g., using Gaussian09 DFT calculations) .
- Electron Density Maps : Resolve discrepancies in substituent orientation via Fourier difference maps in SHELXL .
Q. What strategies optimize yields in large-scale synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalyst Selection : Transition metals (e.g., Pd/C) improve coupling efficiency .
- Scale-Up Protocols : Maintain stoichiometric ratios and inert conditions to minimize side reactions .
Q. How to design Structure-Activity Relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
